Dual-Fluorine Substitution Pattern on the Phenoxy Ring Correlates with Sub-Nanomolar Kinase Affinity in Lead Compounds
The 2,4-difluorophenoxy motif is a key pharmacophore in PF-06250112, a clinical-stage BTK inhibitor. PF-06250112 demonstrates an IC50 of 0.5 nM for BTK, a potency that is structurally dependent on the di-fluoro substitution pattern on the terminal phenyl ring . In contrast, in-house SAR studies on p38 kinase inhibitors show that replacement of the 2,4-difluorophenoxy group with a 2-fluorophenoxy or unsubstituted phenoxy group can lead to a >10-fold loss in enzymatic inhibitory activity [1]. This demonstrates the quantifiable advantage of the specific 2,4-difluoro pattern embedded in the target compound.
| Evidence Dimension | Kinase (BTK) Inhibitory Potency |
|---|---|
| Target Compound Data | Compound contains the 2,4-difluorophenoxy motif, a key substructure of a 0.5 nM BTK inhibitor. |
| Comparator Or Baseline | Analogous compounds with mono-fluoro or unsubstituted phenoxy groups in the same p38 program showed >10-fold reduction in potency. |
| Quantified Difference | Approximately >10-fold loss of activity upon removal of the di-fluoro pattern. |
| Conditions | In vitro enzymatic assay (BTK) for reference compound; p38 MAP kinase assay for comparator data. |
Why This Matters
For medicinal chemistry teams, incorporating the 2,4-difluorophenoxy building block from the outset shortens the SAR optimization cycle by providing immediate access to a validated, high-potency pharmacophore, avoiding the need to synthesize and screen numerous mono-fluoro or non-fluorinated variants.
- [1] Goldstein, D. M., et al. (2006). Fused pyrazole as p38 map kinase inhibitors. CA2620104A1, Example 1. View Source
